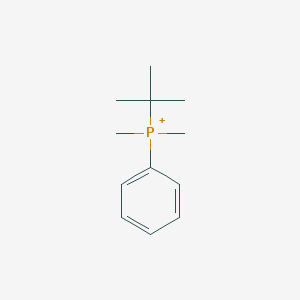

Dimethyl-phenyl-tert-butyl-phosphanium

Description

Dimethyl-phenyl-tert-butyl-phosphanium is a quaternary phosphonium cation characterized by a central phosphorus atom bonded to three organic groups: two methyl groups, one phenyl group, and one tert-butyl group. Its structure imparts unique physicochemical properties, including high thermal stability, ionic conductivity, and solubility in polar solvents. Phosphonium salts like this are widely utilized in catalysis, ionic liquids, and polymer stabilization due to their robust cationic nature and low nucleophilicity .

Properties

CAS No. |

6002-37-5 |

|---|---|

Molecular Formula |

C12H20P+ |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

tert-butyl-dimethyl-phenylphosphanium |

InChI |

InChI=1S/C12H20P/c1-12(2,3)13(4,5)11-9-7-6-8-10-11/h6-10H,1-5H3/q+1 |

InChI Key |

SKVNTPIFLONROE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[P+](C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-phenyl-tert-butyl-phosphanium can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of dimethylchlorophosphine with phenylmagnesium bromide and tert-butylmagnesium chloride can yield the desired compound . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as distillation or recrystallization, to obtain high-purity products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-phenyl-tert-butyl-phosphanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of phosphine oxides back to phosphines can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers in organic molecules.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Organic halides, triflates, sulfonates.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Regenerated phosphines.

Substitution: Various substituted phosphines depending on the electrophile used.

Scientific Research Applications

Dimethyl-phenyl-tert-butyl-phosphanium has several scientific research applications:

Chemistry: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of dimethyl-phenyl-tert-butyl-phosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with transition metals, facilitating catalytic reactions. Additionally, its ability to undergo nucleophilic substitution allows it to modify organic molecules, potentially altering their biological activity.

Comparison with Similar Compounds

Tris(2,4-di-tert-butylphenyl) Phosphate (TDPP)

Structure: An organophosphate ester with three 2,4-di-tert-butylphenyl groups attached to a phosphate core. Molecular Weight: 494.61 g/mol (calculated from C30H39O4P) . Applications: Primarily used as a plasticizer and stabilizer in polymers, especially in food-contact materials due to its thermal resistance . Key Differences:

- Chemical Class : TDPP is a neutral phosphate ester, whereas Dimethyl-phenyl-tert-butyl-phosphanium is a cationic phosphonium salt. This results in divergent reactivity; TDPP acts as a flame retardant or lubricant, while phosphonium salts are often employed in phase-transfer catalysis or ionic liquids.

- Stability : TDPP’s bulky tert-butyl groups enhance thermal stability (>300°C), whereas phosphonium salts may decompose at lower temperatures (~200–250°C) depending on counterions .

- Regulatory Status : TDPP is regulated under food-contact safety guidelines, while phosphonium salts are more commonly scrutinized for industrial handling hazards .

Tri-tert-butylphosphine

Structure : A tertiary phosphine with three tert-butyl groups attached to phosphorus.

Molecular Weight : ~238.36 g/mol (C12H27P).

Applications : Widely used as a ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) due to its strong electron-donating capacity .

Key Differences :

- Reactivity : Tri-tert-butylphosphine is highly air-sensitive, requiring inert handling, while phosphonium salts are generally stable under ambient conditions.

- Functionality : As a neutral tertiary phosphine, it participates directly in redox reactions, unlike cationic phosphonium salts, which are typically unreactive toward nucleophiles .

2,4-Di-tert-butyl-1,3-diphenyltetraphosphetane

Structure: A cyclic tetraphosphetane with two phenyl and two tert-butyl groups. Molecular Weight: Not explicitly provided, but estimated >400 g/mol based on similar tetraphosphetanes . Applications: Investigated for coordination chemistry and as precursors to phosphorus-containing polymers. Key Differences:

- Structure and Bonding : The tetraphosphetane ring introduces strain and multi-phosphorus reactivity, contrasting with the single phosphorus center in phosphonium salts.

- Stability : Cyclic phosphorus compounds often exhibit lower thermal stability compared to acyclic phosphonium salts .

Data Table: Comparative Analysis

| Compound | Chemical Class | Molecular Weight (g/mol) | Key Applications | Thermal Stability (°C) | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | Phosphonium salt | ~220–250 (estimated) | Ionic liquids, catalysis | 200–250 | Air-stable, low nucleophilicity |

| Tris(2,4-di-tert-butylphenyl) Phosphate | Organophosphate ester | 494.61 | Polymer stabilizer | >300 | Hydrolysis-resistant |

| Tri-tert-butylphosphine | Tertiary phosphine | 238.36 | Catalysis ligand | <100 (pyrophoric) | Air-sensitive, reducing |

| 2,4-Di-tert-butyl-1,3-diphenyltetraphosphetane | Cyclic tetraphosphetane | >400 (estimated) | Coordination chemistry | 150–200 | Ring-opening reactivity |

Research Findings and Critical Analysis

- Synthetic Routes: Phosphonium salts like this compound are synthesized via quaternization, whereas TDPP is produced through esterification of phenol derivatives .

- Thermal Performance : TDPP outperforms phosphonium salts in high-temperature applications, but phosphonium salts excel in electrochemical stability for ionic liquids .

- Safety Profiles : Tri-tert-butylphosphine’s pyrophoric nature necessitates stringent handling protocols, while phosphonium salts and TDPP pose lower immediate hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.